molecular formula C13H8F2O2 B3090857 2-(2-Fluorophenyl)-4-fluorobenzoic acid CAS No. 1214335-66-6

2-(2-Fluorophenyl)-4-fluorobenzoic acid

Cat. No. B3090857
CAS RN: 1214335-66-6
M. Wt: 234.20 g/mol
InChI Key: JUNMNWJIHYAFLP-UHFFFAOYSA-N
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Description

2-Fluorophenylacetic acid is a chiral derivatizing agent for determining the enantiomeric composition of chiral, nonracemic compounds by 19 F NMR spectroscopy . It can also be used as a biochemical reagent for life science related research .


Synthesis Analysis

The synthesis of a similar compound, (E)-2-(2-Fluorophenyl)-3-(6-Nitrobenzo[d][1,3]dioxol-5-yl) Acrylic Acid, has been reported . The compound was prepared and analyzed by analytical techniques like FTIR, NMR and X-ray crystallography .


Molecular Structure Analysis

The molecular structure of the compound (E)-2-(2-Fluorophenyl)-3-(6-Nitrobenzo[d][1,3]dioxol-5-yl) Acrylic Acid was analyzed using X-ray crystallography. The compound crystallized in the triclinic system, having space group P-1 with unit cell dimensions .


Chemical Reactions Analysis

2-Fluorophenylacetic acid was used in the synthesis of thiazolino [3,2- c ]pyrimidin-5,7-diones .


Physical And Chemical Properties Analysis

2-Fluorophenylacetic acid is described as white to off-white shiny crystals .

Scientific Research Applications

Synthesis of Key Intermediates for Pharmaceutical Compounds

The research on 2-fluoro-4-bromobiphenyl, a compound closely related to 2-(2-Fluorophenyl)-4-fluorobenzoic acid, has been pivotal in the pharmaceutical industry. It serves as a key intermediate for the manufacture of flurbiprofen, a non-steroidal anti-inflammatory and analgesic material. The development of practical synthesis methods for these intermediates is critical for large-scale production, highlighting the compound's importance in drug manufacturing processes (Qiu et al., 2009).

Mechanism of Action

Target of Action

It’s worth noting that organoboron compounds, such as boronic esters, are highly valuable building blocks in organic synthesis . They are often used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

In the context of suzuki–miyaura coupling, the reaction involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Boronic esters, such as pinacol boronic esters, can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .

Result of Action

The use of boronic esters in organic synthesis can lead to the formation of various functional groups, which can have diverse effects at the molecular and cellular level .

Action Environment

The action of 2-(2-Fluorophenyl)-4-fluorobenzoic acid can be influenced by various environmental factors. For instance, the stability of boronic esters can be affected by air and moisture . In particular, pinacol boronic esters, which are usually bench stable, are easy to purify and often even commercially available . The increased stability also rises new challenges, considering the removal of the boron moiety at the end of a sequence if required .

Safety and Hazards

While specific safety data for “2-(2-Fluorophenyl)-4-fluorobenzoic acid” is not available, general precautions include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

4-fluoro-2-(2-fluorophenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2O2/c14-8-5-6-10(13(16)17)11(7-8)9-3-1-2-4-12(9)15/h1-7H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUNMNWJIHYAFLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=CC(=C2)F)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70673346
Record name 2',5-Difluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70673346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Fluorophenyl)-4-fluorobenzoic acid

CAS RN

1214335-66-6
Record name 2',5-Difluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70673346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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